molecular formula C24H33N3O2 B247654 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B247654
M. Wt: 395.5 g/mol
InChI Key: LQVDUQBBUPQPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine, also known as 2,3-dimethoxy-4-(4-phenylpiperazin-1-yl)benzylpiperidine, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, anxiolytic, and analgesic effects. It has also been studied for its potential use in the treatment of drug addiction and as a neuroprotective agent.

Mechanism of Action

The exact mechanism of action of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine and increase the release of serotonin in the brain. It also modulates the activity of other neurotransmitters such as glutamate and GABA. In addition, it has been shown to exhibit analgesic effects and to decrease the development of drug tolerance.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine in lab experiments include its well-studied pharmacological profile and its potential therapeutic applications. However, its limitations include its complex mechanism of action and the need for further research to fully understand its potential therapeutic applications.

Future Directions

There are many future directions for the study of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine. One direction is the further study of its potential use in the treatment of drug addiction. Another direction is the study of its potential neuroprotective effects. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in psychiatric disorders such as schizophrenia and depression.
Conclusion:
In conclusion, 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine is a compound that has been extensively studied for its potential therapeutic applications. Its well-studied pharmacological profile and potential therapeutic applications make it an interesting compound for further research. The future directions for the study of this compound include its potential use in the treatment of drug addiction, its neuroprotective effects, and its potential therapeutic applications in psychiatric disorders.

Synthesis Methods

The synthesis of 1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

properties

Product Name

1-[1-(3,4-Dimethoxybenzyl)-4-piperidinyl]-4-phenylpiperazine

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine

InChI

InChI=1S/C24H33N3O2/c1-28-23-9-8-20(18-24(23)29-2)19-25-12-10-22(11-13-25)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-9,18,22H,10-17,19H2,1-2H3

InChI Key

LQVDUQBBUPQPIU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4)OC

Origin of Product

United States

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